Introduction: The Significance of (R)-(+)-2-Methyl-1-phenyl-1-propanol as a Chiral Synthon
Introduction: The Significance of (R)-(+)-2-Methyl-1-phenyl-1-propanol as a Chiral Synthon
An In-Depth Technical Guide to (R)-(+)-2-Methyl-1-phenyl-1-propanol for Advanced Research
(R)-(+)-2-Methyl-1-phenyl-1-propanol is a chiral secondary alcohol of considerable importance in the fields of organic synthesis and pharmaceutical development.[1] Its molecular architecture, featuring a stereogenic carbinol center bonded to a phenyl and an isopropyl group, makes it a highly valuable chiral building block.[1] This compound, registered under CAS number 14898-86-3, serves as a critical starting material for introducing specific, predetermined chirality into more complex molecules.[1][2] In the pharmaceutical industry, the use of single-enantiomer compounds is paramount, as different enantiomers of a drug can exhibit vastly different biological activities and metabolic pathways.[1] (R)-(+)-2-Methyl-1-phenyl-1-propanol provides a reliable route to access these enantiomerically pure compounds, making it an indispensable tool for researchers focused on asymmetric synthesis and the development of novel therapeutics.[1]
Molecular Structure and Stereochemical Integrity
The defining characteristic of (R)-(+)-2-Methyl-1-phenyl-1-propanol is its chirality, which originates from a single stereocenter.
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IUPAC Name: (1R)-2-methyl-1-phenylpropan-1-ol[3]
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CAS Number: 14898-86-3[1]
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Molecular Formula: C₁₀H₁₄O[3]
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Molecular Weight: 150.22 g/mol [3]
The absolute configuration of the stereocenter is designated as '(R)' based on the Cahn-Ingold-Prelog (CIP) priority rules. The chiral carbon is the one bonded to the hydroxyl (-OH) group. The four substituents attached to this center are prioritized as follows:
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-OH (hydroxyl group): Highest priority due to the high atomic number of oxygen.[1]
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-C₆H₅ (phenyl group): Second priority.[1]
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-CH(CH₃)₂ (isopropyl group): Third priority.[1]
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-H (hydrogen atom): Lowest priority.[1]
When viewed with the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority (hydroxyl → phenyl → isopropyl) proceeds in a clockwise direction, thus assigning the '(R)' configuration.
Caption: 2D structure of (R)-(+)-2-Methyl-1-phenyl-1-propanol.
Core Physical and Chemical Properties
The utility of a chemical compound in a laboratory or industrial setting is fundamentally governed by its physical and chemical properties. A summary for (R)-(+)-2-Methyl-1-phenyl-1-propanol is presented below.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 124-125 °C at 15 mmHg | [4] |
| Density | 0.964 g/mL | [4] |
| Refractive Index (n20/D) | 1.513 - 1.5155 | [4][5] |
| Solubility | Not miscible or difficult to mix in water | [4][6] |
| Vapor Pressure | 0.0678 mmHg at 25 °C | [2] |
| pKa | 14.29 ± 0.20 (Predicted) | [2] |
| Flash Point | 86 °C (187 °F) | [4] |
| Storage Temperature | 2-8 °C | [2] |
Spectroscopic Profile
Structural elucidation and purity assessment of (R)-(+)-2-Methyl-1-phenyl-1-propanol are routinely performed using standard spectroscopic methods. Data is publicly available across various databases.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available for this compound.[3] ¹H NMR provides information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. A characteristic broad absorption in the region of 3200-3600 cm⁻¹ confirms the presence of the O-H bond of the alcohol group.
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Mass Spectrometry (MS): Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[7]
Synthesis and Chemical Reactivity
Synthesis Pathways
The primary route for producing enantiomerically pure (R)-(+)-2-Methyl-1-phenyl-1-propanol is through the asymmetric reduction of its prochiral ketone precursor, 2-methyl-1-phenyl-1-propanone (isobutyrophenone).[1] This transformation requires a high degree of stereochemical control, often achieved using chiral catalysts or biological systems.
Another documented method involves a Grignard reaction. A patent describes a process where magnesium chips are reacted with chlorobenzene to form a Grignard reagent, which then reacts with isobutyraldehyde to yield the target alcohol.[8]
Key Chemical Reactions
As a versatile chiral building block, (R)-(+)-2-Methyl-1-phenyl-1-propanol participates in several fundamental organic reactions.
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Oxidation to the Corresponding Ketone: The secondary alcohol functionality can be readily oxidized to form the ketone, 2-methyl-1-phenylpropan-1-one.[1] This is a foundational transformation in organic synthesis, achievable with a variety of oxidizing agents, from classic reagents like chromic acid to more modern catalytic systems.[1]
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Role as a Chiral Auxiliary: The hydroxyl group can be derivatized to act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions on other parts of a molecule before being cleaved and recovered.
Applications in Drug Development and Asymmetric Synthesis
The principal application of (R)-(+)-2-Methyl-1-phenyl-1-propanol is as a chiral building block for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).[1] Its defined stereocenter is incorporated into the final target molecule, ensuring the desired biological activity. Phenylpropanol derivatives are frequently investigated in medicinal chemistry and are integral to the synthesis of complex molecules like certain beta-adrenoblockers.[1]
It is also employed in biocatalytic processes, such as in baker's yeast-mediated asymmetric reductions of other compounds, highlighting its utility in green chemistry approaches.[4][6]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
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Handling: Work in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[10] Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[10] Keep away from open flames, hot surfaces, and other sources of ignition.[10]
-
Storage: Store in a cool, dry, and well-ventilated place.[9][10] Keep containers tightly closed.[10] It should be stored away from incompatible materials such as oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][11]
-
First-Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[9][10]
-
Skin Contact: Wash off immediately with plenty of water.[9][10]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting.[9][10] In all cases of significant exposure, seek medical attention.[9]
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Experimental Protocol: Oxidation to 2-Methyl-1-phenyl-1-propanone
This protocol describes a classic method for the oxidation of a secondary alcohol to a ketone using a Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone). This procedure must be conducted with extreme caution in a fume hood due to the high toxicity and carcinogenicity of Cr(VI) reagents.
Objective: To oxidize (R)-(+)-2-Methyl-1-phenyl-1-propanol to the corresponding ketone.
Materials:
-
(R)-(+)-2-Methyl-1-phenyl-1-propanol
-
Acetone (anhydrous)
-
Jones Reagent (CrO₃ in H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g (10.0 mmol) of (R)-(+)-2-Methyl-1-phenyl-1-propanol in 50 mL of acetone.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Addition of Oxidant: Prepare the Jones reagent. Add the Jones reagent dropwise from a dropping funnel to the stirred alcohol solution. Monitor the reaction color; a persistent orange-brown color indicates that the oxidation is complete.
-
Quenching: Once the addition is complete and the reaction is stirred for an additional 30 minutes, quench the reaction by carefully adding isopropanol dropwise until the orange color disappears and a green precipitate of chromium salts forms.
-
Workup - Extraction: Remove the flask from the ice bath. Decant the supernatant liquid into a separatory funnel. Wash the remaining chromium salts with diethyl ether (2 x 30 mL) and add the washings to the separatory funnel.
-
Washing: Wash the combined organic layers sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent (diethyl ether and acetone) using a rotary evaporator to yield the crude ketone product.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.
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